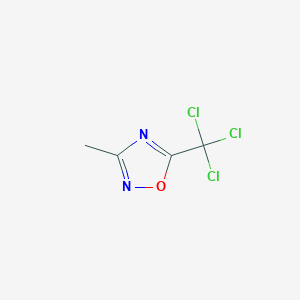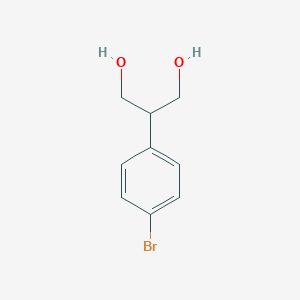
(E)-1-(Prop-1-en-1-yl)adamantane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(Prop-1-en-1-yl)adamantane is an organic compound characterized by the presence of an adamantane core structure with a prop-1-en-1-yl substituent. Adamantane is a tricyclic hydrocarbon with a diamond-like structure, known for its stability and rigidity. The addition of the prop-1-en-1-yl group introduces a degree of unsaturation, making the compound more reactive and versatile for various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(Prop-1-en-1-yl)adamantane typically involves the alkylation of adamantane with prop-1-en-1-yl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the adamantane, followed by the addition of prop-1-en-1-yl bromide or chloride. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation process, and advanced purification techniques like distillation or chromatography are used to isolate the final product.
化学反应分析
Types of Reactions
(E)-1-(Prop-1-en-1-yl)adamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding alcohols or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the double bond in the prop-1-en-1-yl group to form saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the prop-1-en-1-yl group, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium, CrO₃ in acidic medium.
Reduction: H₂ gas with Pd/C catalyst, lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Alkyl halides with nucleophiles in polar aprotic solvents like DMSO or acetonitrile.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted adamantane derivatives.
科学研究应用
(E)-1-(Prop-1-en-1-yl)adamantane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and advanced materials.
Biology: Investigated for its potential as a bioactive compound with antiviral, antibacterial, and antifungal properties.
Medicine: Explored for its use in drug delivery systems due to its stability and ability to penetrate biological membranes.
Industry: Utilized in the production of high-performance polymers and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of (E)-1-(Prop-1-en-1-yl)adamantane involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The rigid adamantane core provides a stable scaffold, while the prop-1-en-1-yl group can participate in various chemical interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects or other biological outcomes.
相似化合物的比较
Similar Compounds
1-Adamantylamine: Contains an amine group instead of the prop-1-en-1-yl group.
1-Adamantanol: Contains a hydroxyl group instead of the prop-1-en-1-yl group.
1-Bromoadamantane: Contains a bromine atom instead of the prop-1-en-1-yl group.
Uniqueness
(E)-1-(Prop-1-en-1-yl)adamantane is unique due to the presence of the prop-1-en-1-yl group, which introduces unsaturation and enhances its reactivity compared to other adamantane derivatives
属性
IUPAC Name |
1-[(E)-prop-1-enyl]adamantane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20/c1-2-3-13-7-10-4-11(8-13)6-12(5-10)9-13/h2-3,10-12H,4-9H2,1H3/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJONNQZAPZNSNI-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90418650 |
Source


|
| Record name | (E)-1-(Prop-1-en-1-yl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90418650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150587-69-2 |
Source


|
| Record name | (E)-1-(Prop-1-en-1-yl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90418650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
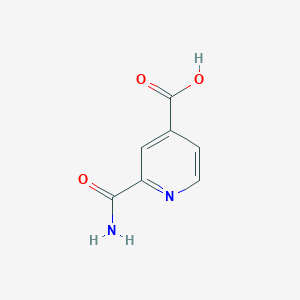


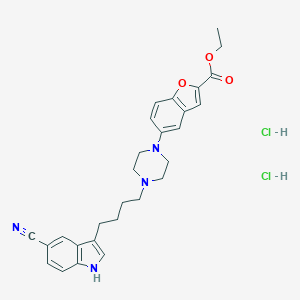

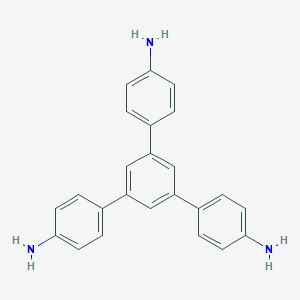
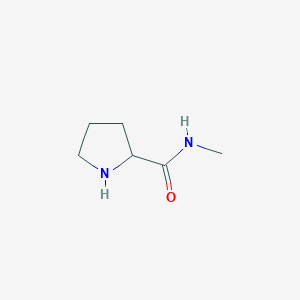
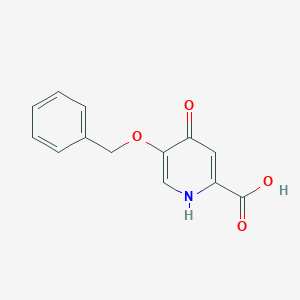
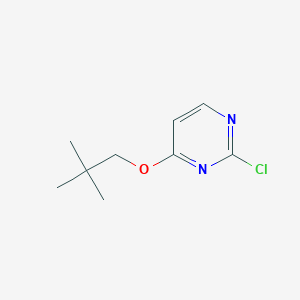
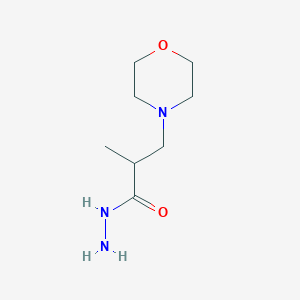
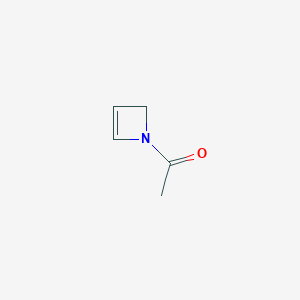
![((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate](/img/structure/B174907.png)
